molecular formula C10H12BrNO3 B13025172 Ethyl5-bromo-2-hydroxy-4,6-dimethylnicotinate

Ethyl5-bromo-2-hydroxy-4,6-dimethylnicotinate

Katalognummer: B13025172
Molekulargewicht: 274.11 g/mol
InChI-Schlüssel: GXTBOCYGJOHEDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate is a chemical compound with the molecular formula C10H12BrNO3 and a molecular weight of 274.116 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of bromine, hydroxyl, and ethyl ester functional groups. This compound is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate typically involves the bromination of 2-hydroxy-4,6-dimethylnicotinic acid followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and a suitable catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production methods for ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate is used in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research applications .

Eigenschaften

Molekularformel

C10H12BrNO3

Molekulargewicht

274.11 g/mol

IUPAC-Name

ethyl 5-bromo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C10H12BrNO3/c1-4-15-10(14)7-5(2)8(11)6(3)12-9(7)13/h4H2,1-3H3,(H,12,13)

InChI-Schlüssel

GXTBOCYGJOHEDU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=C(NC1=O)C)Br)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.